L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)-

描述

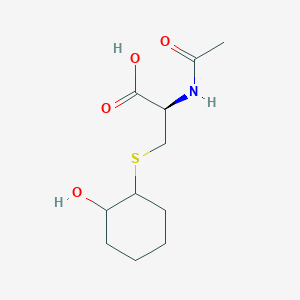

L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxycyclohexyl group attached to the sulfur atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- typically involves the acetylation of L-cysteine followed by the introduction of the hydroxycyclohexyl group. The reaction conditions often include the use of acetic anhydride for acetylation and a suitable catalyst for the addition of the hydroxycyclohexyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride and subsequent reactions to introduce the hydroxycyclohexyl group. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.

化学反应分析

Types of Reactions: L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Disulfides or sulfoxides.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its role in cellular redox reactions and as a potential antioxidant.

Medicine: Investigated for its therapeutic potential in treating oxidative stress-related conditions.

Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

作用机制

The mechanism of action of L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- involves its ability to participate in redox reactions. The compound can donate electrons to neutralize reactive oxygen species, thereby exerting its antioxidant effects. It also plays a role in the synthesis of glutathione, a critical antioxidant in the body. The molecular targets include enzymes involved in redox regulation and pathways related to oxidative stress.

相似化合物的比较

N-Acetylcysteine: Another acetylated derivative of L-cysteine, widely used as a mucolytic agent and antioxidant.

L-Cysteine: The parent amino acid, involved in protein synthesis and detoxification processes.

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: A similar compound with a hydroxyethyl group instead of a hydroxycyclohexyl group.

Uniqueness: L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- is unique due to the presence of the hydroxycyclohexyl group, which may confer distinct chemical properties and biological activities compared to other derivatives

生物活性

L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- is a compound derived from L-cysteine, which is an important amino acid involved in various biological processes. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.

Overview of L-Cysteine and Its Derivatives

L-Cysteine is a sulfur-containing amino acid that plays a crucial role in protein synthesis, detoxification, and the production of antioxidants such as glutathione. The acetylated form, N-acetyl-L-cysteine (NAC), has been widely studied for its therapeutic potential due to its ability to replenish intracellular levels of glutathione and its antioxidant properties.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₃NO₂S

- Molecular Weight : 189.26 g/mol

- CAS Number : 78414-55-8

The biological activity of L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- can be attributed to several mechanisms:

- Antioxidant Activity : The compound acts as a precursor to glutathione, enhancing the body’s antioxidant defenses by increasing glutathione synthesis. This is particularly beneficial in reducing oxidative stress associated with various diseases .

- Detoxification : NAC is known for its role in detoxifying harmful substances in the liver, particularly in cases of acetaminophen overdose. It acts by conjugating with toxic metabolites and facilitating their excretion .

- Anti-inflammatory Effects : Research indicates that NAC can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators .

1. Clinical Applications

- Respiratory Disorders : NAC is used as a mucolytic agent to help dissolve mucus in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

- Antidote for Acetaminophen Overdose : It provides critical support in treating overdose cases by replenishing glutathione levels, thus preventing liver damage .

2. Antimicrobial Properties

Studies have shown that NAC exhibits antimicrobial activity against various pathogens, suggesting its potential use as an adjunct therapy in infectious diseases.

3. Neuroprotective Effects

Research indicates that NAC may have neuroprotective properties, potentially benefiting conditions like Alzheimer’s disease and Parkinson’s disease through its antioxidant effects and ability to modulate neurotransmitter systems .

Case Studies

- NAC in Chronic Respiratory Conditions : A study demonstrated that patients with COPD who received NAC showed significant improvements in lung function and reduced exacerbation rates compared to placebo groups .

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of NAC was associated with decreased markers of oxidative stress and improved cognitive function .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2R)-2-acetamido-3-(2-hydroxycyclohexyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-7(13)12-8(11(15)16)6-17-10-5-3-2-4-9(10)14/h8-10,14H,2-6H2,1H3,(H,12,13)(H,15,16)/t8-,9?,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGKYHFOPHPHQL-IDKOKCKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1CCCCC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1CCCCC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928349 | |

| Record name | S-(2-Hydroxycyclohexyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13392-34-2 | |

| Record name | N-Acetyl-S-(2-hydroxycyclohexyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Hydroxycyclohexyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。